molecular formula C19H29N3O3 B7178522 (2,5-Dimethoxyphenyl)-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]methanone

(2,5-Dimethoxyphenyl)-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]methanone

Cat. No.: B7178522
M. Wt: 347.5 g/mol
InChI Key: MSPLOMJVHYWIRP-UHFFFAOYSA-N
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Description

(2,5-Dimethoxyphenyl)-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]methanone is a complex organic compound with potential applications in various fields of scientific research. This compound features a phenyl ring substituted with two methoxy groups and a piperazine ring attached to a piperidine moiety. Its unique structure makes it an interesting subject for chemical synthesis and analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethoxyphenyl)-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the phenyl and piperazine intermediates. The reaction conditions often include:

    Reagents: Methoxybenzene derivatives, piperazine, and piperidine.

    Catalysts: Acid or base catalysts to facilitate the reactions.

    Solvents: Organic solvents such as dichloromethane or ethanol.

    Temperature: Reactions are usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the intermediates are synthesized and purified before being combined in the final step. The process is optimized for yield and purity, often involving:

    Continuous flow reactors: To maintain consistent reaction conditions.

    Purification techniques: Such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethoxyphenyl)-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate.

    Reduction: With reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

(2,5-Dimethoxyphenyl)-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]methanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,5-Dimethoxyphenyl)-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Another methoxy-substituted phenyl compound with different biological activities.

    2,2’-Bipyridyl: A bidentate ligand used in coordination chemistry.

Uniqueness

(2,5-Dimethoxyphenyl)-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]methanone is unique due to its specific substitution pattern and the presence of both piperazine and piperidine rings. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

(2,5-dimethoxyphenyl)-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3/c1-20-8-4-5-15(14-20)21-9-11-22(12-10-21)19(23)17-13-16(24-2)6-7-18(17)25-3/h6-7,13,15H,4-5,8-12,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSPLOMJVHYWIRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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